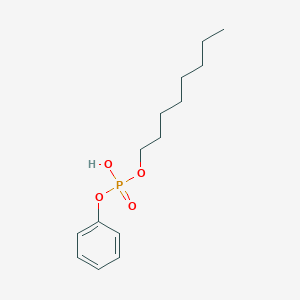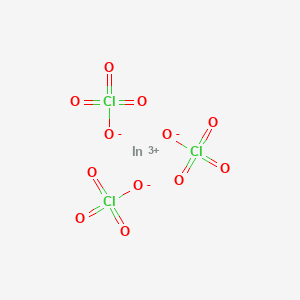
Indium(3+) perchlorate
Vue d'ensemble
Description
Indium(3+) perchlorate, also known as indium triperchlorate, is an inorganic compound with the chemical formula In(ClO₄)₃. It is an indium salt of perchloric acid and forms colorless crystals. This compound is highly soluble in water and ethanol and is known for its strong oxidizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indium(3+) perchlorate can be synthesized by dissolving indium hydroxide in perchloric acid. The reaction proceeds as follows:
In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O
This reaction typically occurs at room temperature and results in the formation of this compound in solution .
Industrial Production Methods: Industrial production of this compound involves the reaction of indium metal with perchloric acid at moderate temperatures. The anhydrous form of the compound can be obtained by reacting silver perchlorate with indium chloride in a methanol solution .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(3+) perchlorate undergoes various chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize other substances.
Reduction: It can be reduced to indium(1+) perchlorate or indium metal under specific conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents like hydrogen gas or metals such as zinc.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Reagents like sodium chloride or potassium sulfate can be used to replace perchlorate ions.
Major Products Formed:
Oxidation: Products include oxidized forms of the reacting substances.
Reduction: Products include indium(1+) perchlorate or indium metal.
Substitution: Products include indium salts with different anions, such as indium chloride or indium sulfate
Applications De Recherche Scientifique
Indium(3+) perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in the study of biological systems due to its ability to form complexes with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment due to its radioactive isotopes.
Mécanisme D'action
The mechanism of action of indium(3+) perchlorate involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons, leading to the formation of indium(1+) perchlorate or indium metal. The molecular targets and pathways involved depend on the specific application and the nature of the reacting substances .
Comparaison Avec Des Composés Similaires
Indium(1+) perchlorate: Similar in composition but with a lower oxidation state.
Indium nitrate: Another indium salt with different anions.
Indium sulfate: Similar in terms of indium content but with sulfate anions.
Aluminum perchlorate: Similar in terms of perchlorate anions but with aluminum instead of indium.
Gallium perchlorate: Similar in terms of perchlorate anions but with gallium instead of indium.
Thallium perchlorate: Similar in terms of perchlorate anions but with thallium instead of indium.
Uniqueness: Indium(3+) perchlorate is unique due to its specific combination of indium and perchlorate ions, which gives it distinct chemical properties such as high solubility in water and ethanol, strong oxidizing ability, and the ability to form various complexes with other substances .
Propriétés
IUPAC Name |
indium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.In/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKOYFJBHUHCH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3InO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13529-74-3 | |
| Record name | Indium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


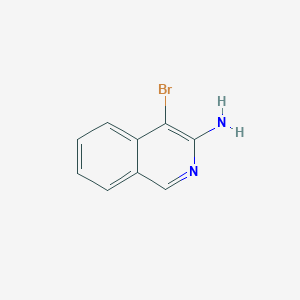
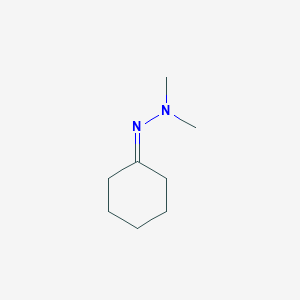
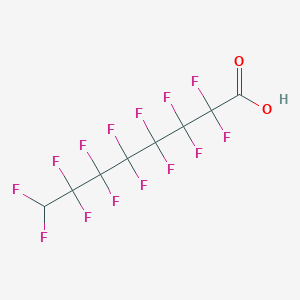

![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)
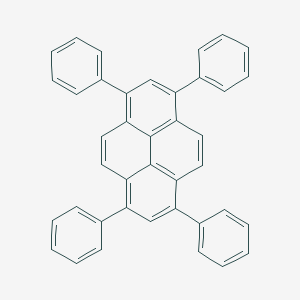
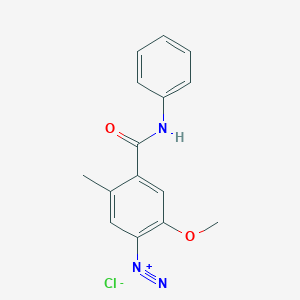
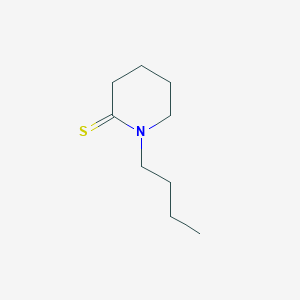
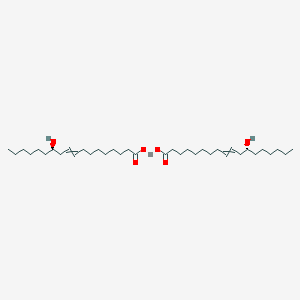
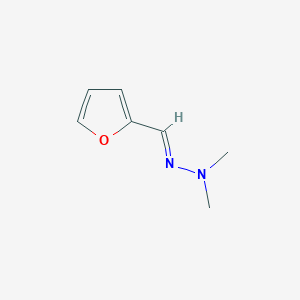

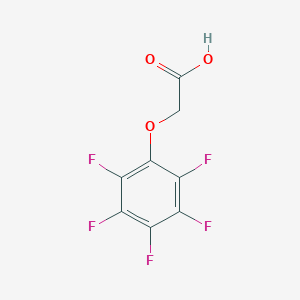
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
